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Compound of Interest

Compound Name: 2-I0DO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL

Cat. No.: B1344794

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-lodo-5-
(trifluoromethyl)benzyl alcohol. This compound is of interest to researchers in medicinal chemistry and materials science as a
versatile building block in the synthesis of more complex molecules.

Molecular Structure and Identifiers

2-lodo-5-(trifluoromethyl)benzyl alcohol is a substituted aromatic compound. Its structure is characterized by a benzene ring
substituted with an iodine atom, a trifluoromethyl group, and a hydroxymethyl group.

Identifier Value

CAS Number 702641-05-2

Molecular Formula CsHsFslO

Molecular Weight 302.03 g/mol

InChi InChI=1S/C8H6F310/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-
3,13H,4H2

InChlKey YSHVUTKATXCKBP-UHFFFAOYSA-N

Canonical SMILES C1=CC(=C(C=C1I)CO)C(F)(F)F

digraph "2-I0D0O-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL" {

graph [layout=neato, fontname="Helvetica", fontsize=10, bgcolor="#FFFFFF"];
node [fontname="Helvetica", fontsize=10, shape=plaintext];

edge [fontname="Helvetica", fontsize=10, color="#202124"];

// Atom nodes

C1l [label="C"1;
C2 [label="C"1;
C3 [label="C"1;
C4 [label="C"];
C5 [label="C"1;
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C6 [label="C"1;

C7 [label="C", pos="2.5,0!"];

C8 [label="C", pos="-1.2, -0.7!"];

I[label="I", pos="-2.3, -1.4!", fontcolor="#EA4335"];
F1 [label="F", pos="3.2, 0.7!", fontcolor="#34A853"];
F2 [label="F", pos="3.2, -0.7!", fontcolor="#34A853"];
F3 [label="F", pos="2.8, 0!", fontcolor="#34A853"];

0 [label="0", pos="-1.2, 1.1!", fontcolor="#EA4335"];
H1l[label="H", pos="-1.5, 1.6!"];

// Benzene ring with explicit positions
Cl [pos="0,0!"1;

C2 [pos="0,1.4!"T;

C3 [pos="-1.2,2.1!"];

C4 [pos="-2.4,1.4'"];

C5 [pos="-2.4,0!"];

C6 [pos="-1.2,-0.7!"];

// Substituents

C7 [pos="1.4, -0.7!"1;
C8 [pos="-1.2, 0.7!"];
0 [pos="-1.2, 2.1!"];
I[pos="-3.8, -0.7!"];
F1 [pos="2.1, -1.8!"1;
F2 [pos="2.8, -0.3!"1;
F3 [pos="1.0, -1.8!"];

// Adjusting C8 and 0 for hydroxymethyl group

C8 hydroxymethyl [label="C", pos="-1.2, 2.1!"];
0 hydroxymethyl [label="0", pos="-1.2, 3.5!"];
H hydroxymethyl [label="H", pos="-0.5, 3.8!"];

// Edges for the benzene ring
edge [style=solid];

Cl -- C2;
c2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
c6 -- C1;
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// Edges for substituents

Cl -- C7;

c6 -- I;

C3 -- C8 hydroxymethyl;

C8 hydroxymethyl -- 0 _hydroxymethyl;
0 hydroxymethyl -- H hydroxymethyl;

C7 -- F1;
C7 -- F2;
C7 -- F3;

// Double bonds in the ring
edge [style=doublel];

Cl -- C2;
C3 -- C4;
C5 -- C6;

// Reset edge style for single bonds to substituents
edge [style=solid];

1 -- C7;

6 -- I;

C3 -- (8 hydroxymethyl;

// Node for the chemical name
label node [label="2-Iodo-5-(trifluoromethyl)benzyl alcohol", pos="0, -3!", fontcolor="#202124"];
}

Caption: 2D structure of 2-lodo-5-(trifluoromethyl)benzyl alcohol.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2-lodo-5-(trifluoromethyl)benzyl alcohol is not readily available
in published literature. However, based on the properties of structurally similar compounds, the following can be inferred:
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Property Predicted Value/Information
Appearance Likely a solid at room temperature.
Melting Point Data not available.

Boiling Point Data not available.

B Expected to be soluble in common organic solvents like
Solubility )
dichloromethane, ethyl acetate, and methanol.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of 2-lodo-5-(trifluoromethyl)benzyl alcohol. While full datasets are
not publicly available, representative data can be found through commercial suppliers.[1]

3.1. 'H NMR Spectroscopy

AH NMR spectrum is available from commercial suppliers.[1] The expected signals would include:
« Asinglet for the benzylic protons (-CH20H).

« A multiplet pattern for the aromatic protons.

« Abroad singlet for the hydroxyl proton, which is exchangeable with D20.

3.2. 13C NMR Spectroscopy

The 13C NMR spectrum would show distinct signals for each carbon atom in the molecule, including:
« Asignal for the benzylic carbon.

« Signals for the aromatic carbons, with those bonded to iodine and the trifluoromethyl group showing characteristic chemical shifts.
« A quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

3.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

O-H stretching of the alcohol group (broad band around 3300 cm™1).

C-H stretching of the aromatic and benzylic groups.
¢ C-F stretching of the trifluoromethyl! group.

e C-I stretching.

3.4. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the hydroxyl
group and other fragments.
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Synthesis

A detailed, peer-reviewed synthesis protocol for 2-lodo-5-(trifluoromethyl)benzyl alcohol is not readily available. However, a
plausible synthetic route would involve the reduction of the corresponding benzoic acid or aldehyde. A general workflow for such a
synthesis is outlined below.

Starting Material:
2-lodo-5-(trifluoromethyl)benzoic acid

l

Reduction
(e.g., LiAIH4 in THF)

l

Aqueous Workup

l

Purification
(e.g., Column Chromatography)

:

Product:
2-lodo-5-(trifluoromethyl)benzyl alcohol

Click to download full resolution via product page

Caption: A general synthetic workflow for the preparation of the target molecule.
4.1. Experimental Protocol: A Representative Synthesis

The following is a representative, general protocol for the reduction of a substituted benzoic acid to a benzyl alcohol. Note: This is a
hypothetical procedure and must be adapted and optimized for the specific synthesis of 2-lodo-5-(trifluoromethyl)benzyl alcohol.

* Reaction Setup: To a stirred solution of 2-iodo-5-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran (THF) under an inert
atmosphere (e.g., nitrogen or argon) at 0 °C, slowly add a solution of a suitable reducing agent (e.g., lithium aluminum hydride in
THF).

« Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-

layer chromatography (TLC).

* Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous solution of sodium

hydroxide, and then more water, while maintaining a low temperature.

o Workup: Filter the resulting mixture through a pad of celite and wash the filter cake with THF or ethyl acetate. Concentrate the
filtrate under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture
of hexanes and ethyl acetate) to afford the pure 2-lodo-5-(trifluoromethyl)benzyl alcohol.
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Applications in Research and Drug Development

Substituted benzyl alcohols are valuable intermediates in organic synthesis. 2-lodo-5-(trifluoromethyl)benzyl alcohol, with its
multiple functional groups, can serve as a versatile building block for the synthesis of a variety of more complex molecules. The
presence of the iodine atom allows for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck
couplings), while the trifluoromethyl group can impart desirable properties such as increased metabolic stability and lipophilicity to
the final products. These characteristics make it a potentially useful intermediate in the development of new pharmaceutical agents
and functional materials.

Safety and Handling

Detailed safety information for 2-lodo-5-(trifluoromethyl)benzyl alcohol is not widely available. However, based on the known
hazards of similar compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment,
including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. For
specific handling and disposal guidelines, consult the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic
procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the
fithness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our
Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced ress uast
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